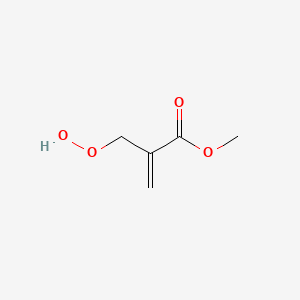
Methyl 2-(hydroperoxymethyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hydroperoxymethyl)prop-2-enoate is an organic compound with the molecular formula C5H8O4 It is a derivative of acrylic acid and contains both ester and hydroperoxide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroperoxymethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method includes the hydroperoxidation of methyl acrylate using hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the esterification process due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(hydroperoxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to hydroxyl or alkoxy groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Peroxides and other oxygenated compounds.
Reduction: Alcohols and ethers.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(hydroperoxymethyl)prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and resistance to degradation.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biological Studies: Its hydroperoxide group makes it a useful probe in studying oxidative stress and related biological processes.
Medical Research:
Wirkmechanismus
The mechanism of action of methyl 2-(hydroperoxymethyl)prop-2-enoate involves its functional groups:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acrylate: Similar in structure but lacks the hydroperoxide group.
Methyl methacrylate: Contains a methyl group on the alpha carbon, providing different reactivity and properties.
Ethyl acrylate: Similar ester functionality but with an ethyl group instead of a methyl group.
Eigenschaften
CAS-Nummer |
99419-41-7 |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
methyl 2-(hydroperoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C5H8O4/c1-4(3-9-7)5(6)8-2/h7H,1,3H2,2H3 |
InChI-Schlüssel |
OVEYNHPPJACQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)COO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
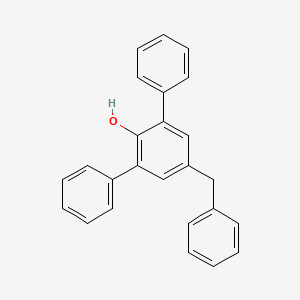
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
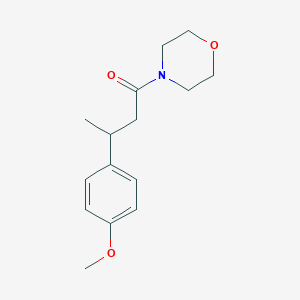

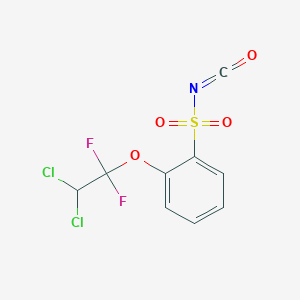
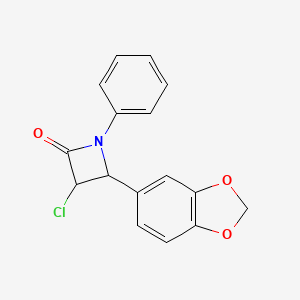
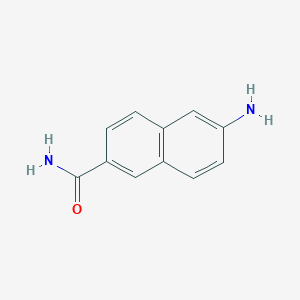
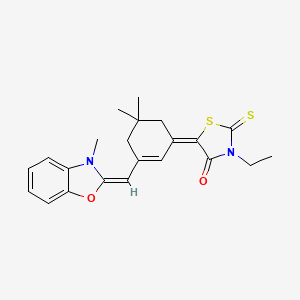
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
